Product packaging for CPI-169 S-enantiomer(Cat. No.:)

CPI-169 S-enantiomer

Cat. No.: B1573890
M. Wt: 528.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Enantiomerism in Modulating Biological Activity and Specificity

Many molecules exist as enantiomers, which are non-superimposable mirror images of each other, much like a person's left and right hands. nih.govyoutube.com Although they often share identical physical properties, their interactions with biological systems, which are themselves chiral, can differ dramatically. nih.govnih.gov One enantiomer may elicit a desired therapeutic effect, while the other could be less active, inactive, or even cause unwanted side effects. nih.gov This stereoselectivity arises because proteins, such as enzymes and receptors, have specific three-dimensional binding sites. The "fit" of an enantiomer into this site can determine the molecule's biological activity. nih.gov Consequently, the study of single enantiomers is crucial for developing safer and more effective therapeutic agents. nih.gov

Overview of Histone Methyltransferases and Epigenetic Regulation in Disease Pathogenesis

Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. A key class of enzymes involved in this process is the histone methyltransferases (HMTs). nih.govmdpi.com HMTs add methyl groups to histone proteins, a process called methylation. frontiersin.orgresearchgate.net This modification can either activate or repress gene transcription, depending on the specific site on the histone that is methylated. nih.govmdpi.com

The dysregulation of HMTs is implicated in the development and progression of numerous diseases, including various cancers and neurodegenerative disorders. nih.govmdpi.com For instance, the abnormal activity of HMTs can lead to the silencing of tumor suppressor genes or the activation of cancer-promoting genes (oncogenes). nih.govmdpi.com One of the most studied HMTs is the Enhancer of zeste homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). d-nb.infonih.gov EZH2 primarily catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. d-nb.infonih.govresearchgate.net Overactivity of EZH2 has been linked to various malignancies, making it a significant target for therapeutic intervention. d-nb.infonih.govnih.gov

Contextualization of CPI-169 as a Chemical Probe in Epigenetic Research

To study the function of enzymes like EZH2, scientists utilize chemical probes, which are small molecules designed to selectively inhibit a specific protein target. nih.gov CPI-169 is a potent and selective inhibitor of EZH2. nih.govresearchgate.netcaymanchem.com It is an indole-based compound that has demonstrated the ability to decrease cellular levels of H3K27me3, leading to cell cycle arrest and apoptosis in cancer cell lines. researchgate.netcaymanchem.comaacrjournals.org CPI-169 and its analogs, such as CPI-1205, have been instrumental in elucidating the biological roles of EZH2 and the consequences of its inhibition. nih.govresearchgate.netbiorxiv.org These probes allow researchers to investigate the impact of EZH2 inhibition on gene expression, cell proliferation, and tumor growth in preclinical models. researchgate.netbiorxiv.orgvulcanchem.com

Rationale for Dedicated Academic Investigation of the CPI-169 S-enantiomer

The use of well-characterized chemical probes is essential for rigorous scientific research. A critical component of a high-quality chemical probe is the availability of a structurally similar but biologically inactive negative control. nih.govnih.gov This control helps to ensure that any observed biological effects are due to the inhibition of the intended target and not from off-target effects of the chemical scaffold itself. nih.gov

For chiral probes like CPI-169, the "inactive" enantiomer often serves as the ideal negative control. The investigation into the this compound is driven by this principle. While the R-enantiomer of CPI-169 is a potent inhibitor of EZH2, the S-enantiomer is expected to be significantly less active or inactive. abmole.com By comparing the cellular effects of the active R-enantiomer with the inactive S-enantiomer, researchers can more confidently attribute the observed phenotypes to the specific inhibition of EZH2. This stereochemical-focused investigation is crucial for validating EZH2 as a therapeutic target and for interpreting the results of studies using CPI-169 as a chemical probe. While the mirror enantiomer is a good starting point for a negative control, it is important to note that it may still bind to off-target proteins. openlabnotebooks.org

Properties

Molecular Formula

C27H36N4O5S

Molecular Weight

528.66

Synonyms

(R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid

Origin of Product

United States

Advanced Synthetic Methodologies for Cpi 169 S Enantiomer and Its Analogs

Enantioselective Synthesis Strategies for Indole-Based Epigenetic Modulators

Enantioselective synthesis aims to create a specific enantiomer directly from achiral or prochiral starting materials, often employing chiral catalysts or reagents. pressbooks.pubnumberanalytics.com This approach is highly efficient as it avoids the 50% theoretical yield limit of classical resolution and the need for subsequent separation steps.

The core structure of CPI-169 features an N-substituted indole (B1671886) moiety. researchgate.net The formation of the carbon-nitrogen (C-N) bond is a key synthetic step. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of indoles. acs.org To achieve enantioselectivity, these reactions can be modified by using a chiral ligand that coordinates to the metal catalyst. The chiral ligand creates an asymmetric environment around the metal center, influencing the reaction pathway to favor the formation of one enantiomer over the other. acs.orgacs.org

The development of new biaryl phosphine (B1218219) ligands has enabled C-N coupling reactions to proceed under milder conditions with broader substrate scopes, including the synthesis of complex heterocyclic structures. acs.orgacs.org For a molecule like CPI-169, an asymmetric C-N coupling strategy could be envisioned where a prochiral substrate is coupled with the indole nucleus, with the stereochemistry being set by the chiral catalyst complex.

Table 1: Examples of Chiral Ligands for Asymmetric C-N Coupling

Ligand Class Example Ligand Metal Catalyst Typical Application
BINAP (S)-BINAP Palladium, Rhodium Asymmetric hydrogenation, C-N coupling
Josiphos (R,S)-Josiphos Palladium, Copper Asymmetric C-C and C-N coupling
PyBox Pyridine-bis(oxazoline) Nickel, Copper Asymmetric allylic substitution, cycloadditions

This table presents common classes of chiral ligands and their typical applications in asymmetric catalysis relevant to the synthesis of complex chiral molecules.

Chemoenzymatic synthesis integrates chemical and enzymatic steps to leverage the high selectivity of enzymes for specific transformations. acs.org Enzymes operate under mild conditions and can exhibit exceptional levels of stereocontrol, making them ideal for establishing chiral centers. For the synthesis of the CPI-169 S-enantiomer, a key chiral intermediate could be prepared using an enzymatic reaction.

For instance, a prochiral ketone precursor to the chiral amine portion of CPI-169 could be stereoselectively reduced using a ketoreductase (KRED) enzyme. KREDs are known for their ability to produce chiral alcohols with very high enantiomeric excess. This chiral alcohol could then be converted to the corresponding amine. Alternatively, a racemic ester could be resolved through kinetic resolution using a lipase, which would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. While specific applications of chemoenzymatic methods for CPI-169 have not been detailed in publicly available literature, the principles represent a powerful potential strategy for its synthesis. researchgate.net

Asymmetric Catalysis in C-N Bond Formation for Indole Derivatives

Analytical Methodologies for Enantiomeric Purity and Absolute Configuration Determination

The analysis of chiral molecules like the this compound is critical to ensure the desired pharmacological activity and to meet regulatory standards. Various analytical techniques are employed to determine the enantiomeric purity and confirm the absolute configuration of the molecule.

Chiral HPLC and GC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of enantiomers. These methods are indispensable for determining the enantiomeric excess (ee) of the this compound.

Chiral HPLC Analysis

Chiral HPLC is the most common method for enantiomeric separation in the pharmaceutical industry. mdpi.com The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.comscas.co.jp For a compound like CPI-169, which contains a basic piperidine (B6355638) nitrogen and aromatic indole core, several types of CSPs could be effective, including polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.gov

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes like hexane (B92381) with alcohols such as isopropanol (B130326) or ethanol) to achieve baseline separation of the enantiomers. nih.govdujps.com A patent for related piperidine derivatives describes the use of HPLC with a chiral column to determine optical purity. google.com

Interactive Table 1: Representative Chiral HPLC Conditions for the Analysis of Piperidine and Indole Derivatives

ParameterCondition 1: Piperidine Derivative asianpubs.orgCondition 2: Citalopram (contains a chiral center) dujps.com
Column CHI-DMB (250 mm x 4.6 mm)Chiral CD-PH
Mobile Phase n-hexane: ethanol (B145695) (85:15 v/v)ammonium acetate/ethanol/2-propanol/methylene dichloride (100:150:70:30 v/v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV (photodiode-array)UV at 254 nm
Temperature Not specifiedNot specified

This table presents representative conditions for similar classes of compounds, as specific HPLC data for this compound is not publicly available.

Chiral GC Analysis

Chiral Gas Chromatography is another valuable technique for determining enantiomeric purity, particularly for volatile compounds or those that can be derivatized to become volatile. cat-online.com Similar to HPLC, chiral GC utilizes a column with a chiral stationary phase. For a molecule like CPI-169, derivatization of the polar functional groups might be necessary to increase its volatility and thermal stability for GC analysis. The use of chiral GC for the analysis of alkaloid optical isomers has been successfully demonstrated. researchgate.net

Interactive Table 2: Representative Chiral GC Conditions

ParameterGeneral Conditions for Amino Acid Enantiomers cat-online.com
Column Chiral stationary phase
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Injector Temp. Typically 250 °C
Oven Program Temperature gradient to separate enantiomers

This table outlines general conditions, as specific GC data for this compound is not publicly available.

Molecular and Cellular Pharmacological Characterization of Cpi 169 S Enantiomer

Comparative Analysis of Target Engagement and Binding Affinities

The interaction of the CPI-169 S-enantiomer with its primary target, EZH2, and the broader Polycomb Repressive Complex 2 (PRC2) has been characterized through detailed enzymatic and binding assays.

The this compound is a highly potent inhibitor of the catalytic activity of the PRC2 complex, with a reported IC50 value of less than 1 nM. apexbt.com The mechanism of inhibition involves direct interaction with the active site of EZH2. vulcanchem.com Similar to other pyridone-containing EZH2 inhibitors, the binding of the this compound partially overlaps with the binding site of the natural cofactor S-adenosyl-L-methionine (SAM), indicating a SAM-competitive mode of inhibition. vulcanchem.com This competitive inhibition prevents the transfer of a methyl group from SAM to histone H3 at lysine (B10760008) 27 (H3K27), thereby blocking the trimethylation of this residue. vulcanchem.com

A key characteristic of potent enzyme inhibitors is their residence time on the target. Studies have shown that pre-incubation of the this compound with the EZH2 enzyme leads to a noticeable decrease in its IC50 value, suggesting a relatively long target residence time. nih.gov This prolonged engagement with the enzyme contributes to its sustained inhibitory activity within a cellular context.

The this compound demonstrates potent inhibition of both wild-type (WT) EZH2 and certain mutant forms that are prevalent in various cancers. Specifically, it exhibits a high affinity for the Y641N mutant of EZH2, which is commonly found in non-Hodgkin's lymphoma. caymanchem.comxcessbio.com The inhibitory concentrations (IC50) for the S-enantiomer against wild-type and Y641N mutant EZH2 are detailed in the table below.

EnzymeIC50 (nM)
EZH2 Wild-Type0.24 caymanchem.comxcessbio.com
EZH2 Y641N Mutant0.51 caymanchem.comxcessbio.com

This data indicates that the this compound is effective against both the wild-type and a key gain-of-function mutant of EZH2, highlighting its potential therapeutic relevance in cancers harboring this specific mutation.

A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related proteins. The this compound displays significant selectivity for EZH2 over its close homolog, EZH1. The IC50 value for the this compound against EZH1 is 6.1 nM, making it approximately 25-fold more selective for EZH2 than EZH1. vulcanchem.com This level of selectivity is noteworthy given the high degree of sequence homology between these two methyltransferases. vulcanchem.com

While a comprehensive screening of the this compound against a broad panel of other methyltransferases is not detailed in the available literature, the selectivity profile of other potent EZH2 inhibitors provides some context. For instance, the EZH2 inhibitor EPZ005687 has been shown to have over 500-fold selectivity for EZH2 over 15 other protein methyltransferases. acs.org Similarly, GSK126 demonstrates over 1000-fold selectivity for EZH2 against a panel of 20 other human methyltransferases. acs.org The established selectivity of the this compound for EZH2 over EZH1 suggests a favorable profile for specifically investigating EZH2-mediated functions. vulcanchem.com

EnzymeIC50 (nM)Selectivity (fold vs. EZH2 WT)
EZH2 Wild-Type0.24 caymanchem.comxcessbio.com1
EZH16.1 caymanchem.comxcessbio.com~25

Differential Binding Profiles of this compound to EZH2 Wild-Type and Mutants

Mechanisms of Action Elucidation for this compound

The pharmacological effects of the this compound are a direct consequence of its ability to inhibit EZH2, leading to downstream changes in histone methylation and chromatin structure.

As a potent inhibitor of EZH2, the this compound effectively reduces the levels of H3K27me3 in a cellular context. caymanchem.comxcessbio.com This has been demonstrated in various non-Hodgkin's lymphoma cell lines, where the compound decreases cellular H3K27me3 levels with an EC50 of 70 nM. caymanchem.comxcessbio.com This reduction in the repressive H3K27me3 mark is a key pharmacodynamic biomarker of EZH2 inhibition. apexbt.com The inhibition of H3K27 trimethylation by the this compound has been shown to trigger cell cycle arrest and apoptosis in a number of non-Hodgkin's lymphoma cell lines. apexbt.comcaymanchem.com

The reduction in global H3K27me3 levels induced by the this compound is expected to have a profound impact on chromatin states, leading to the reactivation of gene expression at specific loci. While direct ChIP-seq (Chromatin Immunoprecipitation followed by sequencing) data for the this compound is not available in the provided research, the effects of other potent EZH2 inhibitors with a similar mechanism of action, such as GSK126, have been studied in detail.

ChIP-seq analysis following treatment with GSK126 in sensitive B-cell lymphoma cell lines revealed a significant reduction in H3K27me3 levels at EZH2 target genes. acs.org This loss of the repressive histone mark was correlated with the transcriptional activation of these previously silenced genes. acs.org Given that the this compound is a potent and selective EZH2 inhibitor that reduces global H3K27me3 levels, it is highly anticipated that it would similarly lead to a redistribution of H3K27me3 at a locus-specific level. This would result in the conversion of heterochromatin (transcriptionally repressed) to euchromatin (transcriptionally active) at target gene promoters and enhancers, ultimately leading to the expression of genes that are normally silenced by the PRC2 complex.

Preclinical Biological Activity and Efficacy Assessments of Cpi 169 S Enantiomer

Differential Antiproliferative and Cytostatic Effects in Model Systems

The preclinical evaluation of the CPI-169 S-enantiomer has demonstrated its ability to induce antiproliferative and cytostatic effects in various cancer models. These effects are primarily mediated through the inhibition of EZH2, which leads to a decrease in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark. vulcanchem.comresearchgate.net This reduction in H3K27me3 levels can trigger cell cycle arrest and apoptosis in cancer cells, particularly those dependent on EZH2 activity. apexbt.comvulcanchem.com

In Vitro Cell Growth Inhibition in Diverse Cancer Cell Lines

The this compound has shown potent in vitro activity against a range of cancer cell lines. It inhibits the catalytic activity of the PRC2 complex with a very low IC50 value of less than 1 nM. apexbt.comresearchgate.net In cellular assays, it effectively reduces the levels of H3K27me3 with an EC50 of approximately 70 nM, confirming its cell permeability and target engagement. apexbt.comvulcanchem.comresearchgate.net

Notably, the compound has demonstrated a dose-dependent inhibitory effect on the viability of various non-Hodgkin's lymphoma (NHL) cell lines. selleckchem.commedchemexpress.com For instance, in 16 out of 25 NHL cell lines, CPI-169 suppressed cell growth with a GI50 of less than 5 μM. selleckchem.commedchemexpress.com The compound's potency is particularly pronounced in cell lines with EZH2 mutations. vulcanchem.com For example, the IC50 values for wild-type EZH2 and the Y641N mutant are 0.24 nM and 0.51 nM, respectively. selleckchem.commedchemexpress.com It also shows selectivity for EZH2 over the related EZH1, with an IC50 of 6.1 nM for the latter. selleckchem.commedchemexpress.com

In Vitro Potency of this compound
TargetIC50 (nM)Reference
EZH2 (Wild-Type)0.24 selleckchem.commedchemexpress.com
EZH2 (Y641N Mutant)0.51 selleckchem.commedchemexpress.com
EZH16.1 selleckchem.commedchemexpress.com
PRC2 Complex<1 apexbt.comresearchgate.net

Colony Formation and Spheroid Growth Inhibition Assays

While specific data on colony formation and spheroid growth inhibition assays for the this compound are not extensively detailed in the provided search results, the demonstrated ability of the compound to induce cell cycle arrest and apoptosis strongly suggests it would be effective in these assays. apexbt.comvulcanchem.com These assays are standard methods to assess the long-term proliferative capacity and three-dimensional growth of cancer cells, which are often inhibited by agents that disrupt cell cycle progression and survival.

In Vivo Research Model Studies of this compound

Preclinical studies in animal models have further substantiated the therapeutic potential of the this compound, particularly in EZH2-driven cancers.

Pharmacodynamic Biomarker Modulation in Animal Xenograft Models

In vivo studies have successfully demonstrated the on-target activity of the this compound. Administration of the compound in animal xenograft models leads to a significant and dose-dependent reduction of the pharmacodynamic marker H3K27me3 in tumor tissues. apexbt.comvulcanchem.com This confirms that the compound effectively reaches its target in a living organism and exerts its intended epigenetic modulation. vulcanchem.com For instance, in mice bearing KARPAS-422 xenografts, the compound effectively suppressed H3K27me3 levels. selleckchem.commedchemexpress.com

Assessment of Tumor Growth Inhibition and Regression in EZH2-Driven Malignancies

The this compound has shown significant antitumor activity in preclinical xenograft models of EZH2-dependent malignancies. vulcanchem.com In a diffuse large B-cell lymphoma (DLBCL) xenograft model using EZH2 mutant KARPAS-422 cells, the compound demonstrated dose-dependent tumor growth inhibition. apexbt.comvulcanchem.com At the highest doses tested, it led to complete tumor regression. apexbt.comvulcanchem.com This robust anti-tumor efficacy highlights its potential as a therapeutic agent for cancers harboring EZH2 mutations. vulcanchem.com

In Vivo Efficacy of this compound in KARPAS-422 DLBCL Xenograft Model
ParameterObservationReference
Tumor Growth InhibitionDose-dependent apexbt.com
Tumor RegressionComplete regression at the highest dose apexbt.comvulcanchem.com
Pharmacodynamic EffectReduction in H3K27me3 marker apexbt.comvulcanchem.com

Exploration of Combinatorial Approaches with this compound in Preclinical Models

Research has also explored the potential of using the this compound in combination with other anticancer agents to enhance therapeutic efficacy. In a KARPAS-422 xenograft model, combining a suboptimal dose of CPI-169 with a single dose of CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), the standard of care for advanced DLBCL, resulted in rapid tumor regression where tumors became unpalpable. researchgate.net This suggests a synergistic effect between the EZH2 inhibitor and conventional chemotherapy. Furthermore, in vitro studies have shown that CPI-169 produces synergistic anti-proliferative activity when used in combination with the B-cell lymphoma inhibitor, ABT-199, in NHL cell lines. selleckchem.commedchemexpress.commedkoo.com

Investigation of this compound in Antiviral Research

The emergence of novel viral pathogens, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. A key strategy in antiviral drug development is the targeting of essential viral enzymes. For coronaviruses, the papain-like protease (PLpro) is a critical enzyme involved not only in processing the viral polyprotein for replication but also in stripping ubiquitin and ISG15 modifications from host proteins, thereby helping the virus to evade the host's innate immune response. biorxiv.orgnih.govmdpi.com The compound CPI-169, initially developed as an inhibitor for the human epigenetic enzyme Enhancer of Zeste Homolog 2 (EZH2), has been identified as a novel inhibitor of SARS-CoV-2 PLpro. nih.govnih.govresearchgate.net

In the search for inhibitors of SARS-CoV-2, high-throughput screening of various compound libraries identified CPI-169 as a promising new chemotype for targeting the viral papain-like protease (PLpro). biorxiv.orgnih.govnih.gov These screening efforts, which included both unbiased and biased libraries, had a low hit rate, highlighting the significance of identifying CPI-169 as a potent inhibitor. biorxiv.orgnih.govnih.gov

Biochemical assays confirmed that CPI-169 inhibits SARS-CoV-2 PLpro activity. biorxiv.orgnih.gov Further characterization determined its inhibitory potency, revealing a half-maximal inhibitory concentration (IC50) of 7.3 µM. biorxiv.orgnih.govnih.gov The binding affinity of CPI-169 to PLpro was also measured using surface plasmon resonance (SPR), which showed a dissociation constant (KD) of 10.2 µM. biorxiv.orgnih.gov

An important aspect of preclinical evaluation is the selectivity of a potential drug candidate. To assess this, the activity of CPI-169 was tested against human deubiquitinating enzymes (DUBs), which represent potential off-targets for a PLpro inhibitor. biorxiv.org Specifically, CPI-169 was evaluated against the catalytic domain of human USP7, the closest structural homolog of PLpro. biorxiv.org The results demonstrated that CPI-169 did not inhibit USP7 activity at concentrations up to 30 µM, confirming its selectivity for the viral PLpro enzyme over this closely related human homolog. biorxiv.org Further studies confirmed the selective inhibition of PLpro by CPI-169 over other proteases like SARS-CoV-2 main protease (Mpro) and human cathepsin-L. biorxiv.org Nuclear magnetic resonance (NMR) experiments suggest that CPI-169 competes with GRL-0617, another known PLpro inhibitor, indicating it likely shares a similar binding pocket on the enzyme. biorxiv.org

Table 1: In Vitro Inhibition Data for CPI-169 against SARS-CoV-2 PLpro

Parameter Value Method Reference
IC50 7.3 µM Enzyme Inhibition Assay biorxiv.org, nih.gov
KD 10.2 µM Surface Plasmon Resonance (SPR) biorxiv.org, nih.gov
Selectivity No inhibition of human USP7 up to 30 µM Counter-Assay biorxiv.org

CPI-169 possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers (S- and R-enantiomers). pageplace.de In pharmacology, it is common for enantiomers of a chiral drug to exhibit different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. uu.nlnih.gov For instance, studies on fluoxetine (B1211875) analogues demonstrated that the S-enantiomer possessed more potent antiviral activity against various enteroviruses compared to the racemic mixture or the R-enantiomer. uu.nl Similarly, research on other antiviral compounds has frequently highlighted the critical role of stereochemistry in determining efficacy and target specificity. biorxiv.org

Despite the identification of the racemic CPI-169 as a SARS-CoV-2 PLpro inhibitor, the specific contributions of its individual S- and R-enantiomers to this antiviral activity have not been detailed in the reviewed scientific literature. biorxiv.orgnih.govbiorxiv.org The initial high-throughput screens that identified its anti-PLpro activity used the racemic form of the compound. biorxiv.orgnih.govnih.gov While medicinal chemistry campaigns have been initiated to optimize CPI-169, a detailed structure-activity relationship (SAR) that would include a comparison of the separate enantiomers has been noted as forthcoming in a separate publication which was not available in the reviewed sources. biorxiv.orgnih.gov Therefore, a direct comparative analysis of the antiviral mechanisms and efficacy of the this compound versus the R-enantiomer remains an important area for future investigation.

Advanced Research Directions and Future Perspectives for Cpi 169 S Enantiomer

Elucidating Molecular Basis of Stereoselectivity through Structural Biology and Computational Approaches

Understanding how the specific three-dimensional arrangement of the CPI-169 S-enantiomer dictates its biological activity is fundamental for future drug design. Structural biology and computational methods are critical in providing atomic-level insights into its mechanism of action.

Note on Stereochemistry: While this article adheres to the "S-enantiomer" designation as requested, it is important to note that many scientific suppliers and publications refer to the active enantiomer of CPI-169 by its (R)-configuration, as indicated by its CAS Registry Number 1802175-07-0 and InChIKey LHGUZCKPFXXVPV-GOSISDBHSA-N. patsnap.combiosynth.com

X-ray Co-crystallography of this compound with Target Proteins

X-ray crystallography provides a high-resolution snapshot of a ligand bound to its protein target, revealing the precise interactions that underpin its inhibitory function.

EZH2 Target: To date, a public co-crystal structure of CPI-169 specifically with the EZH2 protein is not available. However, CPI-169 belongs to the 2-pyridone class of EZH2 inhibitors. nih.gov Extensive crystallographic work on analogous compounds, including a close analog of CPI-1205 in complex with the human PRC2, has elucidated a conserved binding mode. nih.gov These studies show that the 2-pyridone "warhead" interacts with key residues in the SET domain of EZH2, partially overlapping the binding site of the natural cofactor S-adenosyl-L-methionine (SAM), which explains the SAM-competitive mechanism of these inhibitors. nih.gov

Viral Protease Target: In the context of its activity against SARS-CoV-2 papain-like protease (PLpro), researchers have reported being unable to obtain co-crystal structures of the CPI-169-PLpro complex. frontiersin.org The absence of a crystal structure necessitates the use of computational methods to predict its binding mode.

Cryo-Electron Microscopy Studies of this compound-Protein Complexes

Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structure of large and dynamic macromolecular complexes that are often resistant to crystallization.

As of now, there are no published Cryo-EM studies involving CPI-169. However, this technique holds immense potential. For its primary target, EZH2, CPI-169 inhibits its activity within the multi-protein Polycomb Repressive Complex 2 (PRC2). nih.gov Cryo-EM could be instrumental in visualizing how CPI-169 binding to the EZH2 subunit may induce conformational changes across the entire PRC2 assembly, providing a more holistic view of its inhibitory mechanism than X-ray crystallography of the isolated catalytic domain alone.

Molecular Dynamics Simulations and Docking Analyses to Predict Binding Modes

In the absence of empirical structural data, computational approaches like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing ligand-protein interactions.

SARS-CoV-2 PLpro: Researchers have successfully used molecular docking to predict the binding of CPI-169 to the SARS-CoV-2 PLpro. unica.itbiorxiv.org These studies, using software such as GOLD, have suggested that CPI-169 occupies the same allosteric binding pocket as the well-characterized inhibitor GRL-0617. unica.itbiorxiv.orgacs.org This computational prediction has been supported by nuclear magnetic resonance (NMR) experiments, which confirmed that CPI-169 and GRL-0617 are competitive binders. patsnap.comunica.it

EZH2: While specific MD simulation studies for CPI-169 are not widely published, this methodology is a standard tool in the field. researchgate.netresearchgate.net The rational design and optimization of EZH2 inhibitors, including the development of analogs from the CPI-169 scaffold, rely heavily on such computational predictions to forecast how structural modifications will affect binding affinity and selectivity. nih.gov

Design and Synthesis of Next-Generation Enantiomer-Specific Probes and Leads

CPI-169 itself serves as a valuable chemical probe for studying EZH2 and PLpro biology. nih.govnih.govchemicalprobes.org However, its limitations, particularly its poor oral bioavailability, have driven efforts to design and synthesize next-generation molecules with improved pharmaceutical properties. researchgate.net

The most prominent example of this is the development of CPI-1205 (Lirametostat) . nih.govresearchgate.net Recognizing the potent anti-tumor activity of CPI-169 in preclinical models but hampered by its limited bioavailability, scientists at Constellation Pharmaceuticals systematically modified its structure. The key optimization involved replacing the ethylsulfonyl group on the piperidine (B6355638) moiety of CPI-169 with a trifluoroethyl group. nih.gov This single chemical change successfully enhanced the molecule's properties, leading to the creation of CPI-1205, an orally bioavailable EZH2 inhibitor that has advanced into clinical trials for various cancers. biospace.comnih.gov This progression from a potent but limited chemical probe (CPI-169) to a clinical candidate (CPI-1205) exemplifies a successful structure-based drug design strategy.

Lead CompoundSuccessor CompoundKey Structural ModificationImproved PropertyRef.
CPI-169CPI-1205 (Lirametostat)Replacement of ethylsulfonyl on piperidine with a trifluoroethyl moietyOral Bioavailability nih.gov

Systems Biology Approaches to Map the Epigenetic Network Perturbed by this compound

To fully grasp the cellular impact of CPI-169, it is essential to move beyond single-target analysis and embrace systems-level approaches. While specific systems biology studies centered on CPI-169 are limited, research on other EZH2 inhibitors provides a clear roadmap for future investigations.

Transcriptomics and Proteomics: Analyzing changes in gene expression (RNA-seq) and protein levels (mass spectrometry) after treatment with CPI-169 can identify the specific cellular pathways it modulates. For instance, studies have shown that EZH2 inhibition can down-regulate genes involved in DNA damage repair, sensitizing cancer cells to other therapies. pnas.org

Functional Genomics: High-throughput screening methods like CRISPR-Cas9 screens can identify genes that, when knocked out, synergize with or cause resistance to CPI-169. pnas.org Such unbiased approaches can uncover novel mechanisms of action and rational combination therapy strategies.

Exploration of Novel Therapeutic Indications and Biological Functions Beyond EZH2 and Viral Proteases

While the primary activities of CPI-169 are against EZH2 in cancer and, more recently, viral proteases, scientific inquiry has begun to uncover additional biological functions, suggesting its potential utility in other contexts.

Osteoblast Differentiation: A study investigating the role of epigenetics in bone formation utilized a panel of EZH2 inhibitors, including CPI-169. The research demonstrated that pharmacological inhibition of EZH2 activity accelerates the differentiation of pre-osteoblast cells into mature osteoblasts. nih.gov This finding suggests a potential, though currently unexplored, therapeutic application for compounds like CPI-169 in bone regeneration or diseases characterized by impaired bone formation.

Neutral Ceramidase Activity: In a screening effort to identify inhibitors of neutral ceramidase (nCDase), an enzyme involved in lipid signaling, CPI-169 was identified as having low micromolar inhibitory activity. nih.gov However, the study noted that this activity was non-specific, as CPI-169's primary target remains the EZH2 methyltransferase family. nih.gov Nonetheless, this off-target activity points to the molecule's ability to interact with other enzymes and warrants further investigation into its broader bioactivity profile.

These findings highlight that even highly selective chemical probes can possess activities beyond their intended targets, opening up new avenues for basic research and potential therapeutic repurposing.

Q & A

Q. What is the primary mechanism of action of CPI-169 in epigenetic regulation, and how is its biochemical potency quantified?

CPI-169 is a potent, selective inhibitor of EZH2, a histone methyltransferase within the Polycomb Repressive Complex 2 (PRC2). It inhibits wild-type EZH2 (IC50 = 0.24 nM), the oncogenic Y641N mutant (IC50 = 0.51 nM), and EZH1 (IC50 = 6.1 nM), demonstrating >20-fold selectivity for EZH2 over EZH1 . Biochemical assays using recombinant PRC2 complexes or competitive binding experiments (e.g., AlphaScreen) are standard methods to determine IC50 values. Researchers should validate potency in cell-based models (e.g., KARPAS-422 lymphoma cells) by measuring dose-dependent reductions in H3K27me3 levels via Western blot .

Q. How does CPI-169 compare to other EZH2 inhibitors (e.g., GSK503) in terms of selectivity and cellular efficacy?

CPI-169 exhibits superior biochemical potency compared to GSK503, which shows IC50 values in the nanomolar range but lacks detailed selectivity data against EZH1 . To compare inhibitors, researchers should:

  • Perform parallel enzymatic assays for EZH2 WT, EZH2 mutants (e.g., Y641N), and EZH1.
  • Use cellular models (e.g., diffuse large B-cell lymphoma lines) to assess growth inhibition (GI50) and H3K27me3 suppression.
  • Include orthogonal assays (e.g., thermal shift assays) to confirm target engagement .

Advanced Research Questions

Q. How can off-target effects of CPI-169 be investigated, given its reported inhibition of SARS-CoV-2 PLpro?

While CPI-169 was initially characterized as an EZH2 inhibitor, recent studies identified its micromolar-range inhibition of SARS-CoV-2 PLpro, a viral protease . To resolve this apparent contradiction:

  • Conduct selectivity profiling using panels of methyltransferases (e.g., G9a, SETD8) and viral proteases.
  • Validate PLpro binding via biophysical techniques :
  • Thermal shift assays (TSA) to measure protein stability changes upon compound binding .
  • Ligand-observed NMR (e.g., STD and tr-NOESY experiments) to map binding epitopes and competitive interactions with known PLpro inhibitors like GRL-0617 .
    • Use cellular antiviral assays (e.g., viral replication in Vero-E6 cells) to distinguish on-target vs. off-target effects .

Q. What methodological considerations are critical when analyzing discrepancies between in vitro and in vivo efficacy data for CPI-169?

In KARPAS-422 xenograft models, CPI-169 (200 mg/kg, subcutaneous) induced tumor regression without toxicity, but in vitro GI50 values (<5 µM) suggest variable sensitivity across cell lines . To address this:

  • Optimize pharmacokinetics : Measure compound exposure (Cmax, AUC) in plasma and tumor tissues via LC-MS.
  • Assess tumor microenvironment factors : Hypoxia or stromal interactions may alter drug penetration or PRC2 activity.
  • Leverage combination studies : CPI-169 synergizes with BCL-2 inhibitors (e.g., ABT-199) in vitro; test co-administration in vivo to identify context-dependent efficacy .

Q. How can researchers validate the binding mode of CPI-169 to EZH2 using structural biology approaches?

  • Molecular docking : Use EZH2 co-crystal structures (e.g., PDB: 5LS6) to predict CPI-169 interactions. Compare docking scores (e.g., PLP scoring) with known inhibitors .
  • X-ray crystallography : Co-crystallize CPI-169 with EZH2 SET domain to resolve binding poses.
  • Mutagenesis studies : Test inhibitory activity against EZH2 mutants (e.g., Y641F, Y641D) to confirm residue-specific interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports of CPI-169’s activity against EZH2 vs. PLpro?

  • Dose-response analysis : Compare IC50 values for EZH2 (sub-nanomolar) and PLpro (micromolar) to determine therapeutic relevance .
  • Cellular context : EZH2 inhibition occurs at lower concentrations (nM) than PLpro inhibition (µM), suggesting EZH2 is the primary target in epigenetic studies.
  • Redox sensitivity testing : Exclude false-positive PLpro inhibition by repeating assays under reducing vs. non-reducing conditions .

Methodological Frameworks for Experimental Design

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing studies on CPI-169’s therapeutic potential?

  • PICOT :
  • Population : Cancer models with EZH2 mutations (e.g., lymphoma xenografts).
  • Intervention : CPI-169 monotherapy or combination with ABT-199.
  • Comparison : Vehicle control or GSK503.
  • Outcome : Tumor volume reduction, H3K27me3 suppression.
  • Time : 21-day treatment period .
    • FINER :
  • Feasible : Use validated EZH2 biochemical/cellular assays.
  • Novel : Explore CPI-169’s dual-target potential (EZH2/PLpro).
  • Ethical : Adhere to animal welfare guidelines in xenograft studies.
  • Relevant : Address unmet needs in EZH2-driven cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.